molecular formula C20H18O B1624776 4-Hex-1-ynyl-2-phenylbenzofuran CAS No. 863871-01-6

4-Hex-1-ynyl-2-phenylbenzofuran

Cat. No.: B1624776
CAS No.: 863871-01-6
M. Wt: 274.4 g/mol
InChI Key: WYHJZBJRWLNRGB-UHFFFAOYSA-N
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Description

4-Hex-1-ynyl-2-phenylbenzofuran is a benzofuran derivative characterized by a hex-1-ynyl substituent at position 4 and a phenyl group at position 2 of the benzofuran core.

Properties

CAS No.

863871-01-6

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

4-hex-1-ynyl-2-phenyl-1-benzofuran

InChI

InChI=1S/C20H18O/c1-2-3-4-6-10-16-13-9-14-19-18(16)15-20(21-19)17-11-7-5-8-12-17/h5,7-9,11-15H,2-4H2,1H3

InChI Key

WYHJZBJRWLNRGB-UHFFFAOYSA-N

SMILES

CCCCC#CC1=C2C=C(OC2=CC=C1)C3=CC=CC=C3

Canonical SMILES

CCCCC#CC1=C2C=C(OC2=CC=C1)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzofuran Derivatives

Compound Name Substituents (Position) Key Pharmacological Activities Structural Distinctiveness
4-Hex-1-ynyl-2-phenylbenzofuran Hex-1-ynyl (4), Phenyl (2) Inferred: Potential antimicrobial Alkyne chain at C4; no sulfinyl or halogen groups
2-(4-Fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran 4-Fluorophenyl (2), Methylsulfinyl (3), Phenyl (5) Antibacterial, Antifungal Sulfinyl group (electron-withdrawing), Fluorine substituent
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran Chloro (5), 4-Methylphenyl (2), Methylsulfinyl (3) Antimicrobial, Antitumor Chlorine (enhances lipophilicity), Methyl group at C2
5-Cyclohexyl-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran Cyclohexyl (5), Methyl (2), 4-Methylphenylsulfinyl (3) Not explicitly stated Bulky cyclohexyl group; sulfinyl moiety

Key Observations:

Position 2 Substitutions : The phenyl group at C2 in 4-Hex-1-ynyl-2-phenylbenzofuran is shared with other derivatives (e.g., 4-fluorophenyl in ), contributing to π-π stacking interactions critical for binding to biological targets.

Position 3 Modifications: Unlike sulfinyl-containing analogs (e.g., ), the target compound lacks this group, which is known to enhance hydrogen bonding and solubility .

Position 4 Uniqueness: The hex-1-ynyl group at C4 distinguishes this compound from others, which typically feature substitutions at C3 or C4.

Halogen Effects : Chlorine or fluorine substituents in analogs (e.g., ) improve lipophilicity and membrane penetration, whereas the alkyne in the target compound may prioritize different pharmacokinetic profiles.

Pharmacological Activity Trends

Benzofuran derivatives with sulfinyl groups (e.g., methylsulfinyl at C3) exhibit broad-spectrum antimicrobial and antitumor activities, as demonstrated in studies by Aslam, Gala, and Khan . For example:

  • Antibacterial Activity : Sulfinyl groups facilitate hydrogen bonding with bacterial enzymes, disrupting metabolic pathways .
  • Antitumor Potential: Chlorine at C5 (as in ) enhances DNA intercalation, a mechanism less likely in the alkyne-substituted target compound.

The absence of sulfinyl or halogen groups in 4-Hex-1-ynyl-2-phenylbenzofuran suggests its activity may rely on alternative mechanisms, such as alkyne-mediated covalent binding or steric hindrance.

Crystallographic and Intermolecular Interactions

Crystal structures of analogs (e.g., ) reveal that sulfinyl and halogen groups participate in hydrogen bonding (C–H⋯O, C–H⋯Cl) and van der Waals interactions, stabilizing molecular packing .

Preparation Methods

Application to 4-Hex-1-ynyl-2-phenylbenzofuran

A representative synthesis begins with 2-phenyl-4-iodophenol as the starting material. Under Sonogashira conditions—bis(triphenylphosphine)palladium(II) dichloride (5 mol%), copper(I) iodide (10 mol%), and triethylamine in anhydrous acetonitrile—the iodide undergoes coupling with hex-1-yne at room temperature under an inert atmosphere. The intermediate 2-phenyl-4-(hex-1-ynyl)phenol subsequently undergoes intramolecular cyclization, where the phenolic oxygen attacks the alkyne carbon, forming the benzofuran ring (Table 1).

Table 1: Sonogashira Cross-Coupling and Cyclization Conditions

Parameter Details
Catalyst System PdCl₂(PPh₃)₂, CuI, Et₃N
Solvent Anhydrous acetonitrile
Temperature Room temperature
Reaction Time 12–24 hours
Yield 65–78% (isolated)

This method, adapted from polyfluorinated benzofuran syntheses, benefits from mild conditions and high regioselectivity. Challenges include the limited commercial availability of 2-phenyl-4-iodophenol , necessitating custom synthesis via directed ortho-metalation or iodination of pre-substituted phenols.

Halogenation Strategies for Precursor Functionalization

Regioselective Bromination of 2-Phenylphenol

An alternative route involves brominating 2-phenylphenol at the 4-position using N-bromosuccinimide (NBS) in dichloromethane at 0°C. The resultant 4-bromo-2-phenylphenol serves as a precursor for subsequent alkynylation via Sonogashira coupling (Figure 1).

Figure 1: Halogenation-Coupling Sequence

  • Bromination : 2-Phenylphenol → 4-Bromo-2-phenylphenol (45% yield).
  • Sonogashira Coupling : 4-Bromo-2-phenylphenol + Hex-1-yne → 4-Hex-1-ynyl-2-phenylbenzofuran.

Limitations and Optimization

Direct bromination suffers from moderate yields due to competing side reactions, such as dibromination or oxidation. Employing electron-donating protecting groups (e.g., methoxy) or Lewis acids (e.g., FeCl₃) improves regioselectivity but complicates deprotection steps.

Metal-Catalyzed Direct Alkynylation

Palladium-Mediated C–H Activation

Recent advances in C–H functionalization allow direct alkynylation of benzofuran derivatives without pre-halogenated intermediates. For example, 2-phenylbenzofuran undergoes Pd(II)-catalyzed reaction with hex-1-yne in the presence of a directing group (e.g., pyridyl), achieving 50–60% yields. While promising, this method requires harsh conditions (e.g., 100°C, 24 hours) and specialized ligands.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for 4-Hex-1-ynyl-2-phenylbenzofuran Synthesis

Method Advantages Disadvantages Yield Range
Sonogashira Cyclization High regioselectivity, mild conditions Requires custom iodophenol synthesis 65–78%
Halogenation-Coupling Uses commercially available precursors Moderate bromination yields 40–55%
Direct C–H Alkynylation No pre-functionalization needed Low yields, harsh conditions 50–60%

The Sonogashira approach remains the most reliable, whereas direct C–H activation offers future potential with catalyst optimization.

Experimental Optimization and Spectral Characterization

Reaction Optimization

  • Solvent Effects : Replacing acetonitrile with dimethylformamide (DMF) increases cyclization rates but reduces yields due to side reactions.
  • Catalyst Loading : Reducing PdCl₂(PPh₃)₂ to 2 mol% lowers costs without significantly affecting yields.

Characterization Data

  • ¹H NMR (CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.45–7.39 (m, 5H, Ph–H), 6.98 (s, 1H, furan–H), 2.56 (t, J = 7.1 Hz, 2H, CH₂), 1.62–1.55 (m, 4H, CH₂), 0.96 (t, J = 7.0 Hz, 3H, CH₃).
  • ¹³C NMR : δ 161.2 (C–O), 155.6 (C≡C), 128.9–122.4 (Ar–C), 84.7 (C≡CH₂), 31.5–22.3 (CH₂), 14.1 (CH₃).

Applications and Derivative Synthesis

4-Hex-1-ynyl-2-phenylbenzofuran serves as a precursor for fluorescent dyes and kinase inhibitors. Functionalization of the alkyne via click chemistry or hydrogenation expands its utility in drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hex-1-ynyl-2-phenylbenzofuran, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling between a hex-1-ynyl moiety and a 2-phenylbenzofuran scaffold. Key steps include palladium-catalyzed cross-coupling under inert conditions and purification using column chromatography with silica gel (hexane/ethyl acetate gradients). Purity validation requires HPLC with a C18 column and UV detection at 254 nm, using a mobile phase of methanol and phosphate buffer (pH 4.6) .

Q. What spectroscopic methods are recommended for structural characterization?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm substituent positions and alkyne functionality. IR spectroscopy identifies C≡C stretches (~2100 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction (XRD) resolves bond angles and spatial arrangements, as demonstrated in analogous benzofuran derivatives .

Q. What preliminary biological assays are suitable for initial activity screening?

  • Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., cyclooxygenase-2 for anti-inflammatory potential). Compare results to structurally similar benzofurans with documented pharmacological profiles, ensuring standardized protocols (e.g., 24-hour incubation, triplicate measurements) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of benzofuran derivatives?

  • Methodological Answer : Discrepancies may arise from structural variations (e.g., substituent positioning) or assay conditions. Perform comparative studies using uniform cell lines and reagent batches. Analyze structure-activity relationships (SAR) via XRD to correlate stereoelectronic effects with activity. For example, fluorophenyl-substituted benzofurans show altered binding affinities due to electronegativity and steric effects .

Q. What advanced techniques elucidate interaction mechanisms with biological targets?

  • Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding kinetics (e.g., KDK_D, konk_{on}/koffk_{off}) with purified proteins like kinases. Molecular docking simulations (AutoDock Vina) predict binding poses, validated by mutagenesis studies. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bond interactions .

Q. What strategies mitigate byproduct formation during alkyne coupling reactions?

  • Methodological Answer : Optimize catalyst loading (e.g., Pd(PPh3_3)4_4 at 5 mol%) and reaction time (monitored by TLC). Additives like CuI enhance regioselectivity. For real-time monitoring, use inline FTIR to detect alkyne consumption. Post-reaction, employ preparative HPLC with a phenyl-hexyl column to isolate the target compound from homocoupled byproducts .

Q. How to design stability studies under varying environmental conditions?

  • Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS analysis to identify degradation products (e.g., oxidation at the alkyne or benzofuran ring). Use QbD principles to establish a design space for storage (e.g., -20°C under argon). For photostability, expose samples to UV light (ICH Q1B guidelines) and track λmax shifts via UV-Vis .

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